molecular formula C15H8Cl2N2O3S2 B2664730 N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 394227-98-6

N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2664730
CAS No.: 394227-98-6
M. Wt: 399.26
InChI Key: IKZUFQKNGRNUBJ-UHFFFAOYSA-N
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Description

“N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide” is a chemical compound that has been studied for its potential antitumor activities . It belongs to a series of compounds known as N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .


Synthesis Analysis

The synthesis of this compound and its analogs involves several steps . The process typically starts with 5-bromo-benzo dioxole and involves a series of reactions including Pd-catalyzed C-N cross-coupling . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The compound contains a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a 2,5-dichlorothiophene-3-carboxamide group .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide" have been synthesized through various chemical reactions, aiming to explore their structural properties and potential biological activities. For instance, the synthesis and characterization of benzothiazole derivatives, including antimicrobial evaluation and docking studies, have been reported. These studies provide insights into the molecular structure and potential interaction mechanisms of these compounds with biological targets (Sailaja Rani Talupur et al., 2021; YN Spoorthy et al., 2021).

Biological Activity

Several studies have focused on the antimicrobial, anti-inflammatory, and analgesic activities of benzothiazole and related compounds. These studies reveal the potential of these compounds as lead structures for the development of new therapeutic agents. Notably, some compounds have been identified with significant inhibitory activity on cyclooxygenase enzymes, suggesting their potential as anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020; M. Yar et al., 2009).

Future Directions

The future directions for research on this compound could include further investigation into its antitumor activities, as well as exploration of its potential applications in other areas. Further studies could also aim to fully elucidate its mechanism of action and optimize its synthesis process .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3S2/c16-12-4-8(13(17)24-12)14(20)19-15-18-5-11(23-15)7-1-2-9-10(3-7)22-6-21-9/h1-5H,6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZUFQKNGRNUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=C(S3)NC(=O)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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